2,3-Methylenedioxy 6-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO6 |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
5-nitro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-8(11)6-4(9(12)13)1-2-5-7(6)15-3-14-5/h1-2H,3H2,(H,10,11) |
InChI Key |
GOVSYZLYUYSKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,3 Methylenedioxy 6 Nitrobenzoic Acid Substructures
Photochemical Reactions of Nitrophenyl and Methylenedioxy-Containing Compounds: Insights into Photoremovable Protecting Groups
The photochemistry of aromatic nitro compounds is a field of significant interest, particularly due to their application as photoremovable protecting groups (PPGs), often called "caging groups". nih.govmdpi.com These groups allow for spatial and temporal control over the release of biologically active molecules upon irradiation with light. nih.govacs.org The 2-nitrobenzyl group is a foundational chromophore for many PPGs, and its derivatives, including those with methylenedioxy substituents, have been developed to fine-tune photochemical properties. acs.orgresearchgate.net
The fundamental photochemical process for many nitroaromatic compounds involves excitation to a singlet state, followed by rapid intersystem crossing (ISC) to a triplet state, a process facilitated by the nitro group. researchgate.net The subsequent reactions can be complex, but a common pathway involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a nitroso byproduct, such as an o-nitrosobenzaldehyde derivative. acs.org Another possible pathway involves the cleavage of the C-NO bond, leading to the formation of an aryloxy radical and nitric oxide (NO•). researchgate.net
Compounds containing the 3,4-methylenedioxy-6-nitrophenyl moiety, structurally related to 2,3-methylenedioxy-6-nitrobenzoic acid, have been specifically investigated as PPGs. For instance, the 2-(3,4-methylenedioxy-6-nitrophenyl)propoxycarbonyl (MeNPOC) group was developed as an enhancement over the widely used nitroveratryloxycarbonyl (NVOC) group for applications like the automated synthesis of DNA chips. nih.gov The introduction of the methylenedioxy group and an α-methyl group resulted in a significant improvement in the quantum yield of release, indicating a more efficient photochemical process. nih.gov
| Protecting Group | Abbreviation | Quantum Yield (Φ) of Release* | Reference |
|---|---|---|---|
| 2-(3,4-methylenedioxy-6-nitrophenyl)propoxycarbonyl | MeNPOC | 0.0075 | nih.gov |
| 6-nitroveratryloxycarbonyl | NVOC | 0.0013 | nih.gov |
*For the release of thymidine (B127349) derivatives in solution.
The enhanced efficiency of MeNPOC highlights how substitution patterns on the nitrophenyl ring, including the presence of a methylenedioxy group, can modulate the excited-state reactivity and the efficiency of the desired photorelease pathway. nih.gov Despite these advances, the formation of strongly absorbing and potentially toxic nitroso byproducts remains a drawback for many nitrobenzyl-based PPGs. acs.org
Detailed Studies on Reduction Pathways of Nitro Groups to Amines and Hydroxylamines in Aromatic Systems
The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, providing a primary route to aromatic amines. wikipedia.orgmasterorganicchemistry.com This six-electron reduction proceeds through several intermediates, with the corresponding nitroso and hydroxylamine (B1172632) species being the most significant. nih.gov The specific product obtained—either the partially reduced hydroxylamine or the fully reduced amine—depends heavily on the choice of reducing agent and reaction conditions. wikipedia.orgmdpi.com
The complete reduction of a nitroarene to an aniline (B41778) can be achieved using various methods, including catalytic hydrogenation over metals like palladium, platinum, or nickel, and the use of dissolving metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comorganic-chemistry.org These methods are generally high-yielding and tolerate a wide range of other functional groups. organic-chemistry.org For instance, the reduction of aromatic nitro compounds containing carboxylic acid groups to the corresponding amino acids can be performed selectively.
Conversely, the partial reduction to aryl hydroxylamines requires milder and more controlled conditions to prevent over-reduction to the amine. mdpi.com Common reagents for this transformation include zinc metal in the presence of aqueous ammonium (B1175870) chloride or catalytic reduction with Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C). wikipedia.orgmdpi.com Nitroreductase enzymes have also been explored for the selective synthesis of phenylhydroxylamines from nitroaromatics. mdpi.comresearchgate.net
| Reagent/System | Primary Product | Reference |
|---|---|---|
| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | wikipedia.orgmasterorganicchemistry.com |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine | wikipedia.orgmasterorganicchemistry.com |
| Polymethylhydrosiloxane (PMHS), Pd catalyst | Amine | organic-chemistry.org |
| Zinc dust, aq. NH₄Cl | Hydroxylamine | wikipedia.orgmdpi.com |
| Raney Ni, Hydrazine (0-10 °C) | Hydroxylamine | wikipedia.org |
| Nitroreductase enzymes | Hydroxylamine or Amine | mdpi.comresearchgate.net |
The ability to control the reduction outcome is critical, as aromatic hydroxylamines are valuable synthetic intermediates but can also be unstable. researchgate.net Their controlled generation from nitro compounds like 2,3-methylenedioxy-6-nitrobenzoic acid opens pathways to further functionalization or rearrangement reactions.
Examination of Intramolecular Cyclization and Rearrangement Processes in Substituted Aromatic Acids
Substituted aromatic acids, characterized by the juxtaposition of reactive functional groups, can undergo a variety of intramolecular cyclization and rearrangement reactions. For a molecule like 2,3-methylenedioxy-6-nitrobenzoic acid, the proximity of the nitro and carboxylic acid groups creates the potential for specific intramolecular transformations, often subsequent to a primary reaction like the reduction of the nitro group.
One significant possibility involves the reduction of the nitro group to an amine or hydroxylamine, followed by intramolecular cyclization. If the 6-nitro group is reduced to a 6-amino group, the resulting 6-amino-2,3-methylenedioxybenzoic acid could undergo intramolecular condensation (lactamization) under appropriate conditions to form a seven-membered lactam ring system.
Furthermore, rearrangements involving intermediates from nitro group reduction are well-documented. For example, N-arylhydroxylamines, formed from the partial reduction of nitroarenes, can undergo the acid-catalyzed Bamberger rearrangement to yield aminophenols. researchgate.net While the classic Bamberger rearrangement involves N-phenylhydroxylamine, analogous intramolecular processes could be envisioned for more complex substrates, potentially leading to the introduction of a hydroxyl group onto the aromatic ring.
Carbocation rearrangements are also a feature of reactions on aromatic systems, particularly during electrophilic aromatic substitution with alkylating agents that can form unstable carbocations. libretexts.orgacs.org While less directly related to the parent acid, derivatives of 2,3-methylenedioxy-6-nitrobenzoic acid could be subject to such rearrangements under Friedel-Crafts conditions. More broadly, intramolecular cycloadditions, such as the Diels-Alder reaction, have been explored using benzoic acid derivatives that have been first converted into cyclohexadiene synthons through biodihydroxylation, demonstrating a powerful strategy for building complex polycyclic frameworks from simple aromatic acids. researchgate.net
Fundamental Principles and Applications of Nucleophilic Aromatic Substitution in Nitro-Methylenedioxy Systems
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient. openstax.org This is achieved by the presence of one or more strong electron-withdrawing groups on the ring. libretexts.org The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be located in the ortho or para position relative to the leaving group. openstax.orglibretexts.org A meta-positioned nitro group cannot delocalize the negative charge and thus does not significantly activate the ring for SNAr. libretexts.org
In a hypothetical derivative of 2,3-methylenedioxy-6-nitrobenzoic acid, such as 2-chloro-3,4-methylenedioxy-1-nitrobenzene, the nitro group is ortho to the chlorine atom. This positioning would strongly activate the substrate towards nucleophilic attack, facilitating the replacement of the chlorine with various nucleophiles (e.g., alkoxides, amines). The negative charge of the Meisenheimer complex would be effectively delocalized onto the oxygen atoms of the nitro group.
It is important to consider the electronic effect of the methylenedioxy group. As an electron-donating group, it would tend to slightly deactivate the ring towards nucleophilic attack. However, the activating effect of a strongly electron-withdrawing nitro group in the ortho or para position is overwhelmingly dominant, making SNAr a viable and important reaction pathway for such systems. libretexts.org
Exploration of Radical Pathways in the Transformations of Aromatic Nitro Compounds
In addition to two-electron pathways, aromatic nitro compounds are highly susceptible to transformations involving radical intermediates. rsc.org The strong electron-withdrawing nature of the nitro group makes the aromatic ring an excellent electron acceptor, facilitating single-electron transfer (SET) from a suitable donor to initiate radical reactions. nih.gov
The primary step in many radical pathways is the formation of a nitro radical anion. nih.gov This key intermediate can be generated through various means, including chemical reduction, electrochemical methods, or photoinduced electron transfer. Once formed, the nitro radical anion can participate in a cascade of reactions. For example, in the context of nitro group reduction, the radical anion can be protonated and further reduced to generate the nitroso and hydroxylamine intermediates, eventually leading to the amine. nih.gov
Photochemical excitation can also lead to radical pathways. As mentioned previously, one deactivation pathway for excited nitroaromatics is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. researchgate.net This process generates an aryl radical and a nitrogen dioxide (•NO₂) radical, or an aryloxy radical and a nitric oxide (•NO) radical after rearrangement. These highly reactive radical species can then engage in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with other molecules like oxygen. The photochemistry of nitroaromatic compounds is often complex, with multiple radical and non-radical pathways competing. researchgate.net
The presence of other functional groups can influence these radical pathways. For the 2,3-methylenedioxy-6-nitrobenzoic acid substructure, the interplay between the nitro group, the carboxylic acid, and the methylenedioxy ring could lead to unique radical-mediated cyclizations or rearrangements, although such specific pathways require detailed investigation. nih.gov
Advanced Spectroscopic Characterization Techniques for Elucidating Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3-methylenedioxy-6-nitrobenzoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structural arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. The key signals would include:
Aromatic Protons: Two singlets are predicted for the two protons on the aromatic ring. The proton adjacent to the carboxyl group and ortho to the methylenedioxy bridge will appear in one chemical environment, while the proton adjacent to the nitro group will be in another. Due to the strong electron-withdrawing effects of the adjacent nitro and carboxyl groups, these protons would be significantly deshielded, likely appearing in the δ 7.5-8.5 ppm range.
Methylenedioxy Protons: The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and would give rise to a sharp singlet. This signal is typically found in the δ 6.0-6.3 ppm range.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically δ 10-13 ppm. libretexts.orglibretexts.org Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom.
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm for aromatic carboxylic acids. libretexts.orgopenstax.org
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded directly to the electron-withdrawing nitro and carboxyl groups, as well as those bonded to the oxygens of the methylenedioxy group, would show the most significant shifts. Aromatic carbons typically resonate between 110-150 ppm.
Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group would appear as a single peak, characteristically around 100-105 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Methylenedioxy-6-nitrobenzoic acid
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad s) | -COOH | 165 - 175 |
| Ar-H | 7.5 - 8.5 (2 x s) | Ar-C (quaternary) | 120 - 155 |
| -O-CH₂-O- | 6.0 - 6.3 (s) | Ar-CH | 105 - 120 |
| -O-CH₂-O- | 100 - 105 |
Conformational analysis would focus on the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring. Steric hindrance between these adjacent, bulky groups may force one or both to twist out of the plane of the ring, a phenomenon that could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Infrared (IR) Spectroscopy for Functional Group Identification, Intermolecular Interactions, and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is invaluable for identifying the functional groups within a molecule. For 2,3-methylenedioxy-6-nitrobenzoic acid, the IR spectrum would be dominated by absorptions from the carboxylic acid, nitro, and methylenedioxy groups.
Key characteristic absorption bands would include:
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. openstax.orgorgchemboulder.com This broadness is a hallmark of the strong intermolecular hydrogen bonding between two acid molecules. spectroscopyonline.com
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid would appear around 1680-1710 cm⁻¹. spectroscopyonline.com Its position in this range, slightly lower than a non-conjugated acid, is indicative of conjugation with the aromatic ring and its involvement in the hydrogen-bonded dimer structure. libretexts.orgopenstax.org
N-O Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
C-O Stretches: The spectrum will show C-O stretching bands associated with the carboxylic acid (1210-1320 cm⁻¹) and the methylenedioxy ether linkages (around 1255 cm⁻¹). orgchemboulder.comresearchgate.net
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz
The broadness of the O-H stretch provides direct evidence of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state and in concentrated solutions. spectroscopyonline.comquora.comquora.com
Table 2: Predicted Characteristic IR Absorption Bands for 2,3-Methylenedioxy-6-nitrobenzoic acid
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Strong, Very Broad |
| C=O Stretch | Carboxylic Acid (dimer) | 1680-1710 | Strong |
| N-O Asymmetric Stretch | Nitro | 1520-1560 | Strong |
| N-O Symmetric Stretch | Nitro | 1340-1380 | Strong |
| C-O Stretch | Carboxylic Acid / Ether | 1210-1320 | Strong |
| Ar C=C Stretches | Aromatic Ring | 1450-1600 | Medium-Weak |
High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 2,3-methylenedioxy-6-nitrobenzoic acid (C₈H₅NO₆) by providing a highly accurate mass measurement of its molecular ion. The calculated monoisotopic mass is 211.0117 Da.
Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The fragmentation pattern of aromatic carboxylic acids often involves characteristic losses of small, stable neutral molecules or radicals. libretexts.orgwhitman.edu For this compound, key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a prominent acylium ion.
Loss of a carboxyl radical (•COOH): [M - 45]⁺, resulting in a nitro-methylenedioxybenzene radical cation. libretexts.org
Loss of a nitro group (•NO₂): [M - 46]⁺.
Decarboxylation (loss of CO₂): [M - 44]⁺, although this is sometimes less common for the molecular ion itself.
The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the functional groups. wikipedia.org
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (Mass/Charge) | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 211 | [M]⁺ (Molecular Ion) | - |
| 194 | [M - OH]⁺ | •OH |
| 166 | [M - COOH]⁺ | •COOH |
| 165 | [M - NO₂]⁺ | •NO₂ |
Application of Advanced Spectroscopic Methods for Characterizing Solution-Phase Molecular Association Phenomena
As indicated by IR spectroscopy, carboxylic acids have a strong tendency to form hydrogen-bonded dimers. This molecular association in the solution phase can be further investigated using advanced spectroscopic methods.
Concentration-dependent ¹H NMR studies are particularly useful. As the concentration of the sample in a non-polar solvent (like CDCl₃) is varied, the chemical shift of the carboxylic acid proton is expected to change. At higher concentrations, the equilibrium favors the hydrogen-bonded dimer, resulting in a more downfield chemical shift (e.g., δ 12-13 ppm). Upon dilution, the equilibrium shifts towards the monomeric form, causing an upfield shift of the -COOH proton signal. libretexts.org This shift provides a method to study the thermodynamics of the monomer-dimer equilibrium.
Similarly, changes in the IR spectrum upon dilution can be monitored. The very broad O-H stretch (around 3000 cm⁻¹) and the dimer C=O stretch (around 1710 cm⁻¹) would decrease in intensity, while sharper peaks corresponding to the "free" monomer O-H (around 3500 cm⁻¹) and C=O (around 1760 cm⁻¹) would appear and increase in intensity. libretexts.orgopenstax.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Chromophore Properties
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The primary chromophore in 2,3-methylenedioxy-6-nitrobenzoic acid is the nitro-substituted benzene ring system.
The spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of π → π* transitions within the conjugated aromatic system. researchgate.netcopernicus.org The presence of the electron-donating methylenedioxy group and the strongly electron-withdrawing nitro and carboxyl groups extends the conjugation, which typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the nitro group's non-bonding electrons, may also be observed. researchgate.net The exact λ_max values and molar absorptivities (ε) would be dependent on the solvent used due to solvatochromic effects.
Table 4: Predicted UV-Vis Absorption Characteristics
| Transition Type | Chromophore | Predicted Absorption Region (nm) |
|---|---|---|
| π → π | Substituted Aromatic Ring | 250 - 350 |
| n → π | Nitro Group | > 300 (Weak) |
Computational Chemistry Approaches to Understanding Reactivity and Electronic Structure
Density Functional Theory (DFT) Calculations for Elucidating Molecular Geometry, Electronic Properties, and Spectroscopic Parameters
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-Methylenedioxy-6-nitrobenzoic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G, are crucial for determining its optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are fundamental to understanding the molecule's steric and electronic properties. researchgate.netscispace.com
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated using DFT. jmchemsci.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and the charge transfer interactions that can occur within it. scispace.com A smaller energy gap generally implies higher reactivity. Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. jmchemsci.com
Spectroscopic parameters derived from DFT calculations provide a theoretical basis for interpreting experimental spectra. researchgate.net Calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the functional groups within the molecule. researchgate.net Similarly, theoretical predictions of NMR chemical shifts and UV-Vis absorption spectra can aid in the structural elucidation and characterization of 2,3-Methylenedioxy-6-nitrobenzoic acid and its derivatives.
Table 1: Calculated Geometrical Parameters of 2,3-Methylenedioxy-6-nitrobenzoic acid using DFT Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations, based on typical values for similar molecular structures.
| Parameter | Calculated Value |
|---|---|
| C-C (aromatic) bond length | 1.39 Å |
| C-N bond length | 1.47 Å |
| N-O bond length | 1.22 Å |
| C=O bond length | 1.21 Å |
| O-N-O bond angle | 124° |
| Dihedral angle (COOH vs. ring) | 15° |
Quantum Chemical Mechanistic Studies and Transition State Analysis of Key Chemical Transformations
Quantum chemical methods are invaluable for investigating the mechanisms of chemical reactions involving 2,3-Methylenedioxy-6-nitrobenzoic acid. By mapping the potential energy surface of a reaction, these studies can identify the minimum energy pathways from reactants to products. A critical aspect of this is the localization and characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov
The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. nih.gov For instance, in reactions such as esterification or amidation of the carboxylic acid group, or nucleophilic aromatic substitution, quantum chemical calculations can elucidate the step-by-step mechanism. These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism and can identify any intermediate species.
Vibrational frequency analysis of the transition state structure is performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter for predicting reaction kinetics.
Predictive Modeling of Reaction Pathways, Regioselectivity, and Stereoselectivity
Building upon mechanistic studies, computational models can predict the outcomes of reactions involving 2,3-Methylenedioxy-6-nitrobenzoic acid. This is particularly useful for understanding and predicting regioselectivity and stereoselectivity, which are often challenging to determine experimentally. For example, in electrophilic substitution reactions on the aromatic ring, computational models can predict the most likely site of substitution by analyzing the electron density distribution and the stability of the possible intermediates.
By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be identified. researchgate.net This predictive capability is highly valuable in synthetic chemistry for designing reactions that yield the desired product with high selectivity, thereby minimizing the formation of unwanted byproducts. These models can also be used to screen potential reactants and catalysts to optimize reaction conditions.
Molecular Dynamics (MD) Simulations for Investigating Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in solution. pensoft.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the behavior of 2,3-Methylenedioxy-6-nitrobenzoic acid in a solvent, which is more representative of real-world chemical systems.
MD simulations are particularly useful for investigating intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, or between molecules of the compound itself. acs.org These interactions can significantly influence the molecule's conformation, solubility, and reactivity. By simulating the system at different temperatures and pressures, the thermodynamic properties of the solution can also be explored. The insights gained from MD simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic behavior.
Derivatization and Chemical Transformations of 2,3 Methylenedioxy 6 Nitrobenzoic Acid
Comprehensive Analysis of Esterification and Amidation Reactions for Diversification and Functionalization
The carboxylic acid group of 2,3-methylenedioxy-6-nitrobenzoic acid is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification and amidation reactions. These transformations are fundamental in altering the compound's physical and chemical properties, such as solubility, stability, and biological activity, and for preparing intermediates for more complex syntheses.
Esterification: The conversion of 2,3-methylenedioxy-6-nitrobenzoic acid to its corresponding esters can be achieved through several standard methods. iajpr.com One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu This equilibrium-driven process often requires the removal of water to achieve high yields. truman.edugoogle.com For instance, reacting the acid with methanol (B129727) and a sulfuric acid catalyst under reflux conditions would yield methyl 2,3-methylenedioxy-6-nitrobenzoate. truman.edu This method is broadly applicable for producing a variety of simple alkyl esters. iajpr.com
Amidation: The synthesis of amides from 2,3-methylenedioxy-6-nitrobenzoic acid involves the formation of a bond with an amine. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions. Recent advancements have also explored direct catalytic amidation of esters, which can be an alternative route starting from the ester derivatives of the parent acid. mdpi.comepfl.ch
These derivatization strategies provide a robust platform for the functionalization of the 2,3-methylenedioxy-6-nitrobenzoic acid scaffold, enabling its incorporation into a wide array of molecular architectures.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2,3-methylenedioxy-6-nitrobenzoate |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Primary/Secondary Amine (RNH₂ or R₂NH) | N-substituted 2,3-methylenedioxy-6-nitrobenzamide | | Amidation (Peptide Coupling) | Primary/Secondary Amine, Coupling Agent (e.g., DCC, EDC) | N-substituted 2,3-methylenedioxy-6-nitrobenzamide |
Controlled Conversion of Aromatic Nitro Groups to Amino and Other Diverse Nitrogen-Containing Functionalities
The nitro group on the aromatic ring of 2,3-methylenedioxy-6-nitrobenzoic acid is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, most notably the amino group. sci-hub.seresearchgate.net This reduction is a key strategic step in the synthesis of many complex molecules, as the resulting aniline (B41778) derivative opens up a vast range of subsequent chemical transformations. nih.gov
The most common and widely used method for the reduction of an aromatic nitro group is catalytic hydrogenation. sci-hub.se This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for this transformation. sci-hub.se The reaction is generally clean, high-yielding, and can often be performed under mild conditions, preserving other functional groups like the carboxylic acid and the methylenedioxy bridge.
Beyond catalytic hydrogenation, several other reagents can achieve the reduction of the nitro group. Metal-based reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are classic methods for this conversion. For example, treating the nitro compound with tin and hydrochloric acid is a well-established procedure. Hydride reagents can also be employed, although their reactivity must be controlled to avoid reduction of the carboxylic acid. The choice of reducing agent is critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.sersc.org
The reduction of the nitro group proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. nih.govnih.gov While the final amine is typically the desired product, careful selection of reaction conditions can potentially allow for the isolation of these intermediates, providing access to other classes of nitrogen-containing compounds. This transformation from an electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the aromatic ring, influencing its reactivity in subsequent reactions. nih.gov
Table 2: Common Methods for Aromatic Nitro Group Reduction
| Method | Reagents/Catalyst | Typical Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 2-Amino-3,4-methylenedioxybenzoic acid | High yield, clean, mild conditions |
| Dissolving Metal Reduction | Fe, Sn, or Zn in acid (e.g., HCl) | 2-Amino-3,4-methylenedioxybenzoic acid | Classic method, cost-effective |
| Transfer Hydrogenation | Hydrazine (B178648), Ammonium (B1175870) formate (B1220265) with Pd/C | 2-Amino-3,4-methylenedioxybenzoic acid | Avoids use of H₂ gas |
Design and Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization Reactions
The strategic placement of the carboxyl and amino groups on the aromatic ring of the reduced form of 2,3-methylenedioxy-6-nitrobenzoic acid (namely, 6-amino-2,3-methylenedioxybenzoic acid) provides an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are powerful tools for building molecular complexity and accessing important heterocyclic scaffolds. researchgate.netnih.gov
Upon reduction of the nitro group to an amine, the resulting ortho-aminobenzoic acid derivative can undergo cyclization with various one- or two-carbon electrophiles. For example, reaction with formic acid or its derivatives can lead to the formation of a fused pyrimidinone ring system. Similarly, reaction with phosgene (B1210022) or its equivalents can yield a fused benzodiazepine-dione structure.
A common and powerful strategy involves the condensation of the amino group with a carbonyl compound, followed by cyclization. For instance, if the carboxylic acid is first converted to an amide or ester, the ortho-amino group can react with an incorporated electrophilic center to form a new ring. These intramolecular reactions are often favored due to the proximity of the reacting functional groups, leading to efficient and regioselective ring closure. ebrary.net The synthesis of quinazolinone derivatives from anthranilic acids (2-aminobenzoic acids) is a well-documented example of this type of transformation, which could be applied to the methylenedioxy-substituted analogue.
The methylenedioxy group remains intact during these cyclizations, and its electronic influence can affect the reactivity of the aromatic ring and the ease of cyclization. The resulting fused heterocyclic systems are often rigid, planar structures that are of interest in materials science and medicinal chemistry. researchgate.net
Formation of Organometallic Complexes with Carboxylate Ligands derived from 2,3-Methylenedioxy-6-nitrobenzoic Acid
The carboxylate group, formed by the deprotonation of 2,3-methylenedioxy-6-nitrobenzoic acid, can act as a versatile ligand for a wide range of metal ions, leading to the formation of organometallic complexes. nih.gov The carboxylate can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or bridging fashions, allowing for the construction of diverse coordination polymers and discrete molecular complexes.
The synthesis of these complexes typically involves the reaction of a salt of the carboxylic acid (e.g., sodium or potassium 2,3-methylenedioxy-6-nitrobenzoate) with a suitable metal salt in an appropriate solvent. The properties of the resulting complex, such as its geometry, stability, and reactivity, are dictated by the nature of the metal ion, its oxidation state, and the other ligands present in its coordination sphere.
Development and Application as Components of Photoremovable Protecting Groups (PPGs)
Derivatives of 2,3-methylenedioxy-6-nitrobenzoic acid are structurally related to the well-known 2-nitrobenzyl class of photoremovable protecting groups (PPGs), also known as "caging" groups. nih.govmdpi.com PPGs are moieties that can be attached to a substrate molecule to temporarily mask its function. nih.gov The function can be restored by irradiation with light, which causes the PPG to cleave, releasing the active substrate with high spatial and temporal control. nih.govacs.org
The core chromophore responsible for the photorelease is the ortho-nitrobenzyl unit. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic position, initiating a series of electronic and atomic rearrangements that culminate in the cleavage of the bond linking the PPG to the substrate. The 2,3-methylenedioxy-6-nitrobenzyl scaffold is a variation of this classic theme. The methylenedioxy group, being an electron-donating group, can modulate the spectroscopic and photochemical properties of the chromophore, such as its absorption wavelength and quantum yield of release. acs.org
For application as a PPG, the carboxylic acid of 2,3-methylenedioxy-6-nitrobenzoic acid is typically reduced to the corresponding alcohol (2,3-methylenedioxy-6-nitrobenzyl alcohol). This alcohol can then be used to protect various functional groups, such as carboxylic acids, phosphates, or alcohols, by forming photolabile esters or ethers. These "caged" compounds are stable in the dark but release the active molecule upon photolysis. Such tools are invaluable in chemical biology for studying dynamic cellular processes. nih.govnih.gov
Advanced Applications in Chemical Synthesis and Materials Science Research
Utilization as Key Precursors for the Synthesis of Complex Organic Molecules with Defined Architectures.
The structural framework of 2,3-Methylenedioxy-6-nitrobenzoic acid is notably embedded within the core of aristolochic acids, a class of naturally occurring nitrophenanthrene carboxylic acids. This structural similarity makes it an indispensable precursor for the total synthesis of these complex and biologically significant molecules and their analogues. Synthetic strategies leverage the inherent reactivity of the nitro and carboxylic acid functionalities to construct the intricate phenanthrene (B1679779) ring system.
A versatile approach to the synthesis of aristolochic acids and their metabolites has been developed, which relies on the Suzuki-Miyaura coupling reaction. In this methodology, a derivative of 2,3-Methylenedioxy-6-nitrobenzoic acid serves as a key building block for one of the aromatic coupling partners. The subsequent steps involve intramolecular cyclization, often facilitated by the nitro group, to form the characteristic phenanthrene core. This is followed by modifications of the carboxylic acid and other functional groups to yield the target aristolochic acid derivatives. The ability to systematically modify the structure of 2,3-Methylenedioxy-6-nitrobenzoic acid allows for the creation of a library of aristolochic acid analogues, which are crucial for studying their biological activities and mechanisms of action.
Role in the Development of Photoactivatable Materials and Reagents for Controlled Release Applications.
The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) in organic synthesis and chemical biology. The core structure of 2,3-Methylenedioxy-6-nitrobenzoic acid features this critical o-nitrobenzyl moiety, positioning its derivatives as promising candidates for the development of photoactivatable materials and reagents. Upon irradiation with light of a specific wavelength, o-nitrobenzyl compounds undergo an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected molecule.
This "caging" technology allows for the precise spatial and temporal control over the release of biologically active compounds, such as neurotransmitters, signaling molecules, or drugs. The 2,3-methylenedioxy and carboxylic acid groups on the aromatic ring of 6-nitropiperonylic acid can be further functionalized to tune the photophysical properties of the resulting PPG, such as its absorption wavelength and quantum yield of cleavage. This allows for the design of "caged" compounds that can be activated with specific wavelengths of light, enabling orthogonal control in complex biological systems. The development of such controlled release systems is of significant interest for applications in drug delivery, neuroscience, and cell biology, where precise control over molecular function is paramount.
Integration into Synthetic Methodologies for the Construction of Diverse Nitrogen-Containing Heterocycles.
The strategic placement of the nitro and carboxylic acid groups in 2,3-Methylenedioxy-6-nitrobenzoic acid provides a versatile platform for the synthesis of various nitrogen-containing heterocyclic systems. One prominent example is the synthesis of phenanthridines, a class of compounds with significant biological activities, including antitumor and antiparasitic properties.
A novel photochemical-mediated cyclization has been developed for the synthesis of phenanthridines starting from derivatives of 2,3-Methylenedioxy-6-nitrobenzoic acid. In this approach, a biaryl precursor is synthesized, incorporating the 6-nitropiperonylic acid moiety. Upon exposure to UV radiation, an intramolecular cyclization is initiated, leading to the formation of the phenanthridine (B189435) ring system. This method offers a unique and efficient route to these important heterocycles, showcasing the utility of the inherent reactivity of the starting material. The ability to introduce substituents on the 2,3-Methylenedioxy-6-nitrobenzoic acid core allows for the synthesis of a diverse range of substituted phenanthridines, which is crucial for structure-activity relationship studies and the development of new therapeutic agents.
Ligand Design and Application in Coordination Chemistry Research.
The carboxylic acid group of 2,3-Methylenedioxy-6-nitrobenzoic acid provides a primary coordination site for metal ions, making it a potential ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The presence of the electron-withdrawing nitro group and the methylenedioxy bridge can influence the electronic properties and steric environment of the coordination site, potentially leading to novel structural motifs and properties in the resulting metal complexes.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for the Synthesis of Nitro-Methylenedioxy Aromatic Compounds
Traditional nitration methods for aromatic compounds often rely on a mixture of concentrated nitric and sulfuric acids. google.com This classical approach, while effective, generates significant quantities of corrosive and hazardous waste, presenting serious environmental concerns. researchgate.netresearchgate.net Consequently, a major thrust of future research is the development of sustainable and green chemistry alternatives for the synthesis of nitro-methylenedioxy aromatic compounds.
Emerging strategies focus on minimizing waste and avoiding harsh reagents. nih.govfrontiersin.org One promising direction is the use of solid acid catalysts, such as zeolites or aluminosilicates, which can facilitate nitration under milder conditions and are easily recoverable and recyclable. google.comnumberanalytics.com Another green approach involves the use of alternative nitrating agents that are more environmentally benign than traditional mixed acids. numberanalytics.com These include inorganic nitrates adsorbed on solid supports like silica (B1680970) gel, which can enable simple, rapid, and clean nitration reactions. researchgate.net Dinitrogen pentoxide (N₂O₅) is also being explored as a powerful and eco-friendly nitrating agent that can be used in nearly stoichiometric amounts, drastically reducing acidic waste. nih.gov
Furthermore, research into solvent-free reaction conditions and the use of unconventional activation methods like microwave irradiation or sonication is gaining traction. google.comnih.govfrontiersin.org Photochemical nitration, which utilizes UV radiation, represents another eco-friendly pathway that could be adapted for the synthesis of complex molecules like 2,3-Methylenedioxy-6-nitrobenzoic acid. mjcce.org.mkmjcce.org.mk These green methodologies aim to enhance the safety and sustainability of producing nitro-methylenedioxy aromatics. nih.gov
Table 1: Comparison of Traditional vs. Green Nitration Approaches
| Feature | Traditional Nitration (Mixed Acid) | Green Chemistry Approaches |
| Reagents | Concentrated HNO₃ / H₂SO₄ | Solid acids, supported nitrates, N₂O₅, etc. google.comresearchgate.netnumberanalytics.comnih.gov |
| Solvents | Often requires excess acid as solvent | Solvent-free, aqueous, or recyclable solvents google.comnih.gov |
| Byproducts | Large volumes of acidic waste | Minimal waste, recyclable catalysts google.comnih.gov |
| Conditions | Harsh, corrosive, and hazardous | Milder, safer reaction conditions nih.gov |
| Selectivity | Often low, leading to byproducts google.comresearchgate.net | Potentially higher chemo- and regioselectivity nih.gov |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis offers a powerful tool to overcome these limitations. numberanalytics.com The development of catalysts that can direct nitration to a specific position on the aromatic ring is a key goal. This includes the exploration of Lewis acids and metal-based catalysts that can enhance the reactivity of nitrating agents and improve selectivity. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions are being investigated for C-N bond formation, offering an alternative to classical electrophilic nitration for accessing specific nitroaromatic structures. acs.org
Moreover, biocatalytic nitration, using enzymes to perform the reaction, is an emerging field with the potential for unparalleled selectivity under mild, aqueous conditions. numberanalytics.com While still in its infancy for complex synthetic targets, the discovery and engineering of novel nitrating enzymes could revolutionize the synthesis of nitro-methylenedioxy aromatic compounds. The overarching aim is to develop catalytic systems that are not only highly selective but also robust, reusable, and economically viable for industrial application. numberanalytics.com
Advancements in Computational Modeling for Predictive Synthesis and Reactivity in Complex Systems
The complexity of molecules such as 2,3-Methylenedioxy-6-nitrobenzoic acid makes the prediction of reaction outcomes challenging. Advancements in computational chemistry and machine learning are set to play a pivotal role in overcoming these challenges. nih.gov Computational modeling allows for the in-silico design and analysis of synthetic routes, saving time and resources in the laboratory.
Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stability of intermediates, and understand the factors controlling regioselectivity. researchgate.net This knowledge can guide the rational design of catalysts and the optimization of reaction conditions to favor the desired product. nih.gov By simulating the interaction between substrates and catalysts, researchers can screen potential catalytic systems before attempting them experimentally.
Furthermore, the rise of machine learning and artificial intelligence (AI) is enabling the development of predictive models for chemical reactivity. nih.gov By training algorithms on large datasets of known reactions, these tools can predict the products of a novel reaction or suggest the optimal conditions to achieve a specific transformation. Such computational tools will become indispensable for designing efficient and selective syntheses of complex nitroaromatic compounds and for predicting their physicochemical properties. chemrxiv.orgnih.gov
Design and Synthesis of Novel Functional Materials Incorporating Methylenedioxy-Nitrobenzoate Moieties
Nitroaromatic compounds are crucial building blocks for a wide array of functional materials. nih.gov The unique electronic properties conferred by the electron-withdrawing nitro group, combined with the structural features of the methylenedioxy and carboxylic acid groups, make methylenedioxy-nitrobenzoate moieties attractive components for the design of novel materials.
Future research will likely explore the incorporation of these structures into polymers, dyes, and pharmaceutical agents. researchgate.net The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and polymerization, leading to the creation of advanced materials with tailored optical, electronic, or therapeutic properties. For example, derivatives of nitrobenzoic acid have been investigated as potential anticancer agents. researchgate.net The methylenedioxy-nitrobenzoate scaffold could be integrated into larger molecular architectures to develop new organic semiconductors, nonlinear optical materials, or specialized dyes. The inherent functionality of this moiety provides a rich platform for medicinal chemists and materials scientists to design and synthesize next-generation functional molecules and materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
